Product packaging for 3-(Dimethoxymethyl)benzaldehyde(Cat. No.:CAS No. 100501-45-9)

3-(Dimethoxymethyl)benzaldehyde

Cat. No.: B2788798
CAS No.: 100501-45-9
M. Wt: 180.203
InChI Key: KQQJCMQYSFBHHO-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)benzaldehyde is a protected form of 3-formylbenzaldehyde, where the aldehyde group is masked as a dimethyl acetal. This moiety is widely employed in organic synthesis as a protective group for aldehydes, shielding the carbonyl from nucleophiles, bases, and oxidizing agents during multi-step reactions . The acetal is typically stable under neutral and basic conditions but can be selectively deprotected back to the parent aldehyde under mild acidic conditions in aqueous media or via transacetalization . This reagent is strictly for research applications and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B2788798 3-(Dimethoxymethyl)benzaldehyde CAS No. 100501-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQJCMQYSFBHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 3 Dimethoxymethyl Benzaldehyde

Transformations of the Aldehyde Functionality

The aldehyde group in 3-(Dimethoxymethyl)benzaldehyde is a primary site for various chemical reactions, including nucleophilic additions and condensations. A key aspect of its chemistry is the ability to react selectively at the aldehyde center while the dimethoxymethyl acetal (B89532) remains intact under specific conditions.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the carbonyl group can undergo nucleophilic addition with various reagents. smolecule.com A notable example is the aldol-type reaction with ketene (B1206846) silyl (B83357) acetals, catalyzed by [1,2-benzenediolato(2-)-O,O']oxotitanium. This reaction proceeds smoothly at low temperatures, such as -78 °C, in a solvent like dichloromethane, to yield the corresponding β-hydroxy carboxylic ester adducts in high yields. oup.com

Condensation Reactions and Derivative Formation

The aldehyde functionality of this compound can participate in condensation reactions to form a variety of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step. For example, condensation reactions such as the Knoevenagel condensation can be performed on similar structures. vulcanchem.com While direct examples for this compound are not extensively detailed in the provided search results, the reactivity of the aldehyde group suggests its capability to react with compounds containing active methylene (B1212753) groups to form new C=C double bonds. The formation of various acetals and ketals from aldehydes is a common protective strategy in organic synthesis. nih.govresearchgate.netresearchgate.net

Selective Reactivity in the Presence of Acetal Groups

A significant feature of this compound is the differential reactivity of its two functional groups. The aldehyde group can be selectively reacted in the presence of the dimethoxymethyl acetal group under specific catalytic conditions. For instance, in an aldol-type reaction catalyzed by [1,2-benzenediolato(2-)-O,O']oxotitanium, 4-(dimethoxymethyl)benzaldehyde (B1610826) reacts exclusively at the aldehyde site, with the acetal group remaining unaffected. oup.com This selectivity is noteworthy because acetals are generally acid-labile. oup.com The use of specific catalysts allows for the targeted transformation of the more reactive aldehyde functionality, highlighting the utility of this compound as a building block in multi-step syntheses. oup.com

Hydrolysis and Deprotection of the Dimethoxymethyl Acetal

The dimethoxymethyl acetal group serves as a protecting group for a second aldehyde functionality. Its removal, or deprotection, is a crucial step in many synthetic pathways and is typically achieved through hydrolysis.

Acid-Mediated Acetal Cleavage

The hydrolysis of the dimethoxymethyl acetal to regenerate the aldehyde is most commonly achieved under acidic conditions. pdx.edu The mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, followed by the elimination of methanol (B129727) to form an oxonium ion. This intermediate is then attacked by water, and subsequent loss of a proton and a second molecule of methanol yields the corresponding aldehyde. nih.gov Various acid catalysts can be employed for this transformation, and the reaction conditions can be tuned to achieve efficient deprotection. nih.gov Research on the hydrolysis of the related compound, benzaldehyde (B42025) dimethyl acetal, has shown that catalysts like Amberlite IR-120, a heterogeneous acid catalyst, are effective. researchgate.netepa.gov

Kinetic Studies of Acetal Hydrolysis

Kinetic studies on the hydrolysis of benzaldehyde dimethyl acetal provide insights into the reaction mechanism and the factors influencing the reaction rate. The hydrolysis is a reversible reaction, and the equilibrium constant has been determined. researchgate.netepa.gov For the hydrolysis of benzaldehyde dimethyl acetal using Amberlite IR-120 as a catalyst in dioxane, the equilibrium constant (Ke) in the temperature range of 298-328 K was found to be Ke = exp(8.67 - 1880/T) mol·L⁻¹. researchgate.netepa.gov The reaction is proposed to follow an Eley-Rideal model, where an adsorbed water molecule reacts with an acetal molecule from the bulk phase. researchgate.netepa.gov Interestingly, the product, benzaldehyde, was found to have an inhibitory effect on the reaction rate due to its adsorption onto the catalyst. researchgate.netepa.gov The temperature dependency of the hydrolysis rate constant and the adsorption equilibrium constants for benzaldehyde and water have also been calculated, providing a comprehensive understanding of the reaction kinetics. researchgate.netepa.gov

Aromatic Ring Reactivity and Functionalization

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic properties of the formyl (-CHO) and dimethoxymethyl [-CH(OCH3)2] substituents. These groups influence both the rate and the position of electrophilic attack and provide handles for metal-catalyzed bond formation.

Electrophilic Aromatic Substitution Patterns

The orientation of electrophilic aromatic substitution (EAS) on the this compound scaffold is a result of the combined directing effects of its substituents. The formyl group is a moderately deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the dimethoxymethyl group, an acetal, is generally considered to be weakly deactivating and ortho-, para-directing.

The outcome of an EAS reaction is therefore dependent on the reaction conditions and the nature of the electrophile. The strongly deactivating aldehyde group at position 1 directs incoming electrophiles primarily to position 5. The dimethoxymethyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. Research on the nitration of benzaldehyde has shown that protecting the aldehyde as an acetal can alter the typical substitution pattern, which primarily yields the meta-substituted product. psu.eduresearchgate.net For instance, nitration of benzaldehyde classically yields mainly 3-nitrobenzaldehyde. psu.edu However, studies on related acetals suggest that the presence of the protected group can influence the ortho/para ratio. psu.eduresearchgate.net

In practice, the powerful deactivating effect of the formyl group often dominates, making the ring less susceptible to substitution than benzene itself. Friedel-Crafts reactions, for example, are generally difficult on strongly deactivated rings. google.com

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions for Electrophilic Attack
-CHO (Formyl)1Deactivating (Electron-withdrawing)meta5
-CH(OCH3)2 (Dimethoxymethyl)3Weakly Deactivating/Activatingortho, para2, 4, 6

Cross-Coupling Reactions at the Aromatic Core

The dimethoxymethyl group serves as a robust protecting group for the aldehyde functionality, allowing for extensive synthetic manipulations at the aromatic core, particularly through palladium-catalyzed cross-coupling reactions. To participate in these reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. A halogenated derivative of this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. mt.commdpi.com The acetal group is stable under these conditions, and the resulting biaryl or styrenyl product can be deprotected to reveal the aldehyde. The general catalytic cycle for Suzuki coupling involves oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. mt.com

Mizoroki-Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. nih.govmychemblog.com A halogenated this compound can react with various alkenes, such as acrylates or styrenes, catalyzed by a palladium source. mychemblog.com This provides a route to cinnamaldehyde (B126680) derivatives after deprotection of the acetal. The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. mychemblog.comnih.gov

ReactionCoupling PartnersCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingHalogenated this compound + Aryl/Vinylboronic AcidPd(PPh3)4 or Pd(OAc)2/Phosphine Ligand, Base (e.g., Na2CO3)Biaryl or Styrenyl Acetal
Mizoroki-Heck ReactionHalogenated this compound + AlkenePd(OAc)2/Phosphine Ligand, Base (e.g., Et3N)Substituted Alkene Acetal
Sonogashira CouplingHalogenated this compound + Terminal AlkynePd/Phosphine Complex, Cu(I) co-catalyst, Base (e.g., Amine)Alkynylarene Acetal

Investigations into Reaction Mechanisms

Mechanistic studies provide insight into the fundamental steps governing the reactivity of this compound, from its formation and cleavage to its participation in complex synthetic sequences.

Elucidation of Catalytic Pathways

The formation and cleavage of the dimethoxymethyl group are classic examples of acid-catalyzed reactions.

Acetalization: The formation of this compound from 3-formylbenzaldehyde and methanol proceeds via acid catalysis. acs.org The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Methanol attacks this carbon, forming a hemiacetal intermediate. researchgate.net Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. A second molecule of methanol then attacks this intermediate, and deprotonation yields the final acetal product. researchgate.net Heterogeneous catalysts, such as lanthanide oxalate (B1200264) metal-organic frameworks, have also been shown to be effective for the acetalization of benzaldehyde. acs.org

Deacetalization (Deprotection): The reverse reaction, the hydrolysis of the acetal to the aldehyde, is also acid-catalyzed and is a crucial step in multi-step syntheses. jst.go.jp This process is typically achieved with aqueous acid. jst.go.jp The mechanism begins with the protonation of one of the acetal's methoxy oxygens, which then leaves as a molecule of methanol to form the same stabilized oxocarbenium ion intermediate seen in acetalization. Water then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal, which subsequently loses a proton to give the hemiacetal. The hemiacetal is in equilibrium with the aldehyde and alcohol. jst.go.jp Mild Lewis acids or heterogeneous catalysts like silica-supported sodium hydrogen sulfate (B86663) can also effect this transformation, often with high chemoselectivity. researchgate.net

Role of Intermediates in Multi-Step Processes

The stability and reactivity of intermediates are key to understanding the transformations of this compound.

Oxocarbenium Ion: As described above, the resonance-stabilized oxocarbenium ion is the central intermediate in both the formation and cleavage of the acetal group. Its stability facilitates these transformations under acidic conditions.

Hemiacetal: The hemiacetal is a key intermediate in the equilibrium between the aldehyde and the acetal. researchgate.net While often transient, its formation is a necessary step in the catalytic pathway. In some reactions, hemiacetals can be isolated, but for dimethyl acetals, they are typically short-lived.

Palladium Intermediates: In cross-coupling reactions, the molecule interacts with the palladium catalyst to form a series of organometallic intermediates. In a Suzuki coupling, for example, a halogenated precursor undergoes oxidative addition to form an arylpalladium(II) halide complex. This is followed by a transmetalation step to form an arylpalladium(II)-aryl' complex, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. mt.com

Organolithium Species: The dimethoxymethyl group is stable to strongly basic and nucleophilic reagents like organolithiums. This allows for the generation of aryllithium intermediates from corresponding aryl halides. These lithiated species can then react with various electrophiles to functionalize the aromatic ring, demonstrating the utility of the acetal as a protecting group for the otherwise reactive aldehyde.

IntermediateReaction TypeRole
Oxocarbenium IonAcetalization / DeacetalizationKey electrophilic species formed by loss of alcohol/water.
HemiacetalAcetalization / DeacetalizationTransient species in equilibrium between aldehyde and acetal.
Aryl-Palladium(II) ComplexCross-Coupling (e.g., Suzuki, Heck)Formed via oxidative addition; undergoes subsequent transmetalation or migratory insertion.
Aryllithium SpeciesNucleophilic SubstitutionFormed from a corresponding aryl halide; acts as a potent nucleophile.

Applications of 3 Dimethoxymethyl Benzaldehyde in Advanced Organic Synthesis

Building Block for Complex Aromatic Structures

The utility of 3-(Dimethoxymethyl)benzaldehyde as a foundational element for constructing more elaborate aromatic molecules is well-documented in organic synthesis. Its unique structure, featuring a masked aldehyde group, allows chemists to perform a variety of transformations on the aromatic ring or the free aldehyde group, and then subsequently unmask the second aldehyde for further reactions. This strategic protection is crucial for achieving chemoselectivity in multi-step syntheses.

For instance, derivatives of this compound, such as 1-bromo-2-(dimethoxymethyl)benzenes, can be converted into their corresponding organolithium reagents. These powerful nucleophiles can then react with various electrophiles, like α-keto esters, to form complex tertiary alcohols. researchgate.net This approach demonstrates how the protected aldehyde remains inert while new carbon-carbon bonds are formed at other positions on the aromatic ring.

Furthermore, research has shown its application in the synthesis of difluoro analogues of biologically active compounds. In one study, 3-(dimethoxymethyl)-2,4-difluoro-5-(1-methoxy-2-methylpropyl)benzaldehyde was synthesized and used as a key intermediate. tandfonline.com The presence of the dimethoxymethyl group allowed for selective formylation at another position on the difluorinated benzene (B151609) ring, leading to a complex isophthalaldehyde (B49619) derivative after deprotection. tandfonline.com This highlights the compound's role in the precise construction of highly substituted and functionalized aromatic systems.

Precursor in Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The dual reactivity of the aldehyde and the protected aldehyde group, once deprotected, provides a pathway to construct rings containing nitrogen, oxygen, or other heteroatoms.

One notable application is in the synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates. researchgate.net In a multi-step sequence, a derivative, 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoate, undergoes an acid-catalyzed intramolecular cyclization. This reaction forms a cyclic acetal (B89532), which is then oxidized to yield the target benzofuranone structure. researchgate.net This method provides an efficient route to this biologically relevant heterocyclic core.

Additionally, research has demonstrated the use of related structures in forming nitrogen-containing heterocycles. For example, o-isothiocyanato-(E)-cinnamaldehydes, which can be protected as their dimethyl acetals, react with primary amines to selectively produce 3,4-dihydroquinazolines. acs.org The acetal group can be introduced under mild acidic conditions, showcasing the versatility of this protecting group strategy in the synthesis of complex heterocyclic systems. acs.org The ability to form eight or more-membered heterocyclic compounds has also been noted, further expanding the synthetic utility of this precursor. jst.go.jp

Role in the Synthesis of Natural Product Analogs and Derivatives

The strategic importance of this compound extends to the synthesis of analogs and derivatives of natural products. The ability to introduce functionality in a controlled manner makes it a key building block for creating complex molecules with potential biological activity.

A significant example is its use in creating difluoro analogues of UCS15A, a natural product. In a detailed synthetic route, a derivative, 2-(dimethoxymethyl)-1,3-difluoro-4-(1-methoxy-2-methylpropyl)benzene, was used as a starting material. tandfonline.com Through a sequence of reactions involving lithiation and formylation, a more complex intermediate, 3-(dimethoxymethyl)-2,4-difluoro-5-(1-methoxy-2-methylpropyl)benzaldehyde, was prepared. tandfonline.com This intermediate was then further transformed, demonstrating how the core structure of this compound can be elaborated to access complex, fluorinated analogues of natural products.

The following table outlines a key transformation in the synthesis of a difluoro-isophthalaldehyde, a precursor to natural product analogs:

Starting MaterialReagentsProductYieldReference
2-(Dimethoxymethyl)-1,3-difluoro-4-(1-methoxy-2-methylpropyl)benzene1. sec-BuLi, THF, -78°C 2. Methyl formate (B1220265) 3. H₂SO₄3-(Dimethoxymethyl)-2,4-difluoro-5-(1-methoxy-2-methylpropyl)benzaldehyde75% tandfonline.com
3-(Dimethoxymethyl)-2,4-difluoro-5-(1-methoxy-2-methylpropyl)benzaldehydeTrifluoroacetic acid (50% aq.), CHCl₃2,4-Difluoro-5-(1-methoxy-2-methylpropyl)isophthalaldehyde22% tandfonline.com

Contributions to Material Science Precursors

In the field of material science, this compound and its derivatives serve as important precursors for the synthesis of functional materials, including polymers and compounds for organic electronics. The ability to undergo specific chemical transformations allows for the creation of tailored molecules with desired electronic or physical properties.

Polyfluorinated aromatic compounds, which can be synthesized from precursors like 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene, are used in the development of liquid crystals. vulcanchem.com The unique properties imparted by the fluorine atoms, combined with the reactivity of the dimethoxymethyl group, make these compounds valuable in designing advanced materials. Furthermore, derivatives of this compound are utilized in the production of dyes and other polymers, highlighting their industrial relevance. The compound can also be a precursor for BN-based materials, which have applications in material science. escholarship.org

Utilization in Cascade and One-Pot Reaction Sequences

The structure of this compound is particularly well-suited for use in cascade and one-pot reactions, which are highly efficient synthetic strategies that reduce waste and simplify procedures. beilstein-journals.org The key to its utility in these sequences is the differential reactivity of the free aldehyde and the protected acetal group.

A prominent example is its use in two-step acid-base catalyzed cascade reactions. In these processes, the dimethoxymethyl group is first cleaved under acidic conditions (deacetalization) to generate a reactive benzaldehyde (B42025) intermediate. This intermediate then immediately participates in a subsequent base-catalyzed reaction, such as a Knoevenagel or Wolf-Lamb-type reaction, with another reagent present in the same pot. researchgate.netnih.govuni-bayreuth.deresearchgate.net

Researchers have successfully employed this strategy using spatially separated, incompatible acid and base catalysts. For instance, (dimethoxymethyl)benzene undergoes deacetalization catalyzed by a polymer-supported acid, and the resulting benzaldehyde reacts with ethyl cyanoformate in the presence of a polymer-supported base to form the final product in a single vessel. nih.gov This approach has been refined using metal-organic framework (MOF) membranes, where an acid-functionalized MOF catalyzes the deacetalization, and a base-functionalized MOF catalyzes the subsequent condensation, achieving product yields as high as 99.9%. uni-bayreuth.de

The table below summarizes a representative cascade reaction involving the deacetalization of a benzaldehyde dimethyl acetal followed by a condensation reaction:

Reaction StepReactantCatalystIntermediate/ProductReference
Step 1: DeacetalizationBenzaldehyde dimethyl acetalAcid catalyst (e.g., UiO-66-SO₃H MOF)Benzaldehyde uni-bayreuth.de
Step 2: CondensationBenzaldehyde + Active methylene (B1212753) compound (e.g., malononitrile)Base catalyst (e.g., UiO-66-NH₂ MOF)Final condensed product uni-bayreuth.de

Advanced Analytical Approaches in the Research of 3 Dimethoxymethyl Benzaldehyde

Spectroscopic Methodologies for Reaction Monitoring and Structural Correlation

Spectroscopy is a cornerstone in the analysis of 3-(Dimethoxymethyl)benzaldehyde, offering non-destructive and detailed insights into its molecular structure and behavior during chemical transformations.

In a typical application, the transformation of this compound, such as its hydrolysis to 3-formylbenzaldehyde, can be monitored. A series of ¹H NMR spectra are acquired at regular intervals, allowing researchers to track the concentration changes of reactants, intermediates, and products over time. nih.gov For instance, the disappearance of the characteristic signals for the acetal (B89532) proton and methoxy (B1213986) protons of this compound would be observed concurrently with the appearance of the aldehyde proton signal of the product.

By integrating the area under these key peaks, a kinetic profile of the reaction can be constructed. This quantitative data is crucial for determining reaction rates, orders, and activation energies, thereby providing deep mechanistic insights. nih.gov

Below is a table of expected ¹H NMR chemical shifts for monitoring the hydrolysis of this compound.

Compound NameFunctional GroupProtonExpected Chemical Shift (δ, ppm)
This compoundAcetal-CH(OCH₃)₂~5.4
Methoxy-OCH₃~3.3
AromaticAr-H7.4 - 7.8
3-FormylbenzaldehydeAldehyde-CHO~10.0
AromaticAr-H7.6 - 8.2

Note: Chemical shifts are approximate and can vary based on solvent and other reaction conditions. Data is extrapolated from structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of reaction products and byproducts. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the reaction mixture for analysis.

When analyzing a reaction involving this compound, HRMS can confirm the formation of the target product by matching the experimental mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to its calculated theoretical mass. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural confirmation. For this compound, a characteristic fragmentation would be the loss of a methoxy group (-OCH₃) or a molecule of methanol (B129727).

The following table outlines the predicted HRMS data for this compound and a potential side product.

Compound NameFormulaIon TypeCalculated m/zMajor Fragment IonCalculated Fragment m/z
This compoundC₁₀H₁₂O₃[M+H]⁺181.0859[M-OCH₃]⁺150.0648
3-Formylbenzoic acidC₈H₆O₃[M-H]⁻149.0244[M-H-CO₂]⁻105.0346

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is the primary method for separating this compound from starting materials, reagents, and byproducts, as well as for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most frequently employed techniques.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Separation is typically achieved on a capillary column with a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane. researchgate.netresearchgate.net A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. Temperature programming is often used to ensure good separation of components with different boiling points, from unreacted starting materials to higher-boiling products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, particularly for compounds that may not be suitable for GC. For acetals like this compound, reversed-phase HPLC using a C18 column is common. A critical consideration is the potential for on-column acid-catalyzed hydrolysis of the acetal group, as standard silica-based columns can have acidic silanol (B1196071) groups. coresta.org To prevent this and ensure accurate quantification, the mobile phase is often buffered or modified with a small amount of a basic additive, such as triethylamine (B128534) or ammonia, to maintain a neutral or slightly basic pH. coresta.org Detection is typically performed using a UV detector, monitoring at a wavelength appropriate for the aromatic ring.

The table below provides suggested starting parameters for the chromatographic analysis of this compound.

TechniqueColumn TypeMobile Phase / Carrier GasDetectorKey Consideration
GC 5% Phenyl Polysiloxane (e.g., DB-5)Helium or HydrogenFIDOptimization of oven temperature program to separate related impurities.
HPLC C18 (5 µm particle size)Acetonitrile/Water with 0.1% TriethylamineUV (254 nm)Mobile phase additive is crucial to prevent on-column hydrolysis of the acetal. coresta.org

Computational and Theoretical Investigations of 3 Dimethoxymethyl Benzaldehyde

Electronic Structure and Reactivity Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of 3-(dimethoxymethyl)benzaldehyde. The presence of both an aldehyde and a dimethoxymethyl (acetal) group on the benzene (B151609) ring at the meta position creates a unique electronic environment. The aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The dimethoxymethyl group, while less deactivating than the aldehyde, also influences the electron density distribution.

The reactivity of this compound is largely dictated by the interplay of these two functional groups. The aldehyde group is susceptible to nucleophilic attack, a key step in reactions like acetalization and condensation reactions. Computational models can predict the sites most susceptible to nucleophilic or electrophilic attack by mapping the electrostatic potential and analyzing frontier molecular orbitals (HOMO and LUMO). For instance, the carbon atom of the aldehyde group is predicted to be highly electrophilic.

Molecular Modeling of Conformational Landscapes

The conformational flexibility of this compound, particularly the rotation around the C-C bond connecting the dimethoxymethyl group to the benzene ring and the C-O bonds within the acetal (B89532) moiety, has been investigated using molecular modeling techniques. These studies help in understanding the molecule's preferred three-dimensional structures and the energy barriers between different conformations.

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemical methods, such as DFT, are instrumental in elucidating the mechanisms of reactions involving this compound. nih.govnih.gov These studies can calculate the energy profiles of reaction pathways, including the energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net

For example, in the acetalization of the corresponding 3-formylbenzaldehyde to form this compound, quantum chemical calculations can model the protonation of the aldehyde, the nucleophilic attack by methanol (B129727), and the subsequent steps leading to the final acetal product. acs.org By identifying the transition state structures and their corresponding activation energies, researchers can predict the feasibility and kinetics of the reaction under different conditions. nih.govacs.org These computational insights are crucial for understanding the factors that control the reaction rate and selectivity.

Rational Design of Catalytic Systems for Acetalization and Other Transformations

Computational modeling plays a significant role in the rational design of catalysts for transformations involving this compound and its precursors. kyoto-u.ac.jpmq.edu.au For the acetalization of 3-formylbenzaldehyde, for instance, theoretical studies can help in designing acid catalysts with optimal properties. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 3-(Dimethoxymethyl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or protective group strategies. For example, analogous compounds like 3-(Pyridin-3-ylmethoxy)-benzaldehyde are synthesized by reacting hydroxybenzaldehyde derivatives with halogenated reagents (e.g., 3-bromomethylpyridine) in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMF at elevated temperatures (60–80°C) . Optimization may include adjusting stoichiometry, solvent polarity, or using microwave-assisted synthesis to reduce reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural integrity, with aldehydic protons typically appearing at δ 9.8–10.2 ppm .
  • FTIR Spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹) and O-CH₃ (~2850 cm⁻¹) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ions) with <5 ppm error .
  • TLC Monitoring : Using dichloromethane/hexane systems to track reaction progress .

Q. How does the stability of this compound vary under different storage conditions?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the aldehyde group. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days. Degradation products include benzoic acid derivatives (via oxidation) and demethylated analogs (via hydrolysis), identifiable via HPLC-MS .

Advanced Research Questions

Q. What electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

The dimethoxymethyl group acts as an electron-donating group, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the methoxy groups can reduce reactivity at the ortho positions. For example, in Suzuki-Miyaura couplings, the aldehyde group may require protection (e.g., as an acetal) to prevent side reactions. Computational studies (DFT) show that the LUMO energy of the aldehyde group (−2.1 eV) facilitates nucleophilic attacks, making it reactive in condensation reactions .

Q. How can computational modeling (e.g., QSAR, docking) guide the design of derivatives for biological applications?

3D-QSAR models using molecular descriptors (e.g., steric, electrostatic fields) can predict bioactivity. For instance, chalcone derivatives of benzaldehydes show tubulin inhibition (IC₅₀ ~1.2 µM) when the aldehyde group participates in hydrogen bonding with β-tubulin’s Lys254 residue . Docking studies (AutoDock Vina) suggest that methoxy groups enhance binding affinity by filling hydrophobic pockets in enzyme active sites .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR shifts (e.g., aldehydic proton δ values) may arise from solvent effects or impurities. Strategies include:

  • Standardized Solvent Systems : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
  • Spiking Experiments : Add authentic samples to confirm peak assignments.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals, as demonstrated in studies of triazolopyridine derivatives .
  • Interlaboratory Comparisons : Cross-validate data using shared reference samples .

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